5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

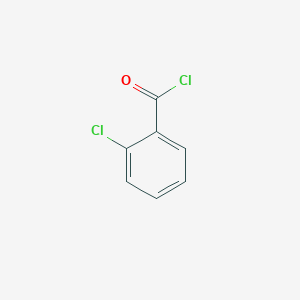

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-HEPPD, is an organic compound with a wide range of applications in both scientific research and drug development. It is a derivative of pyrimidine and is composed of five carbon atoms, two oxygen atoms, and four hydrogen atoms. 5-HEPPD is a colorless, crystalline solid with a melting point of 97-99 °C and a molecular weight of 159.2 g/mol. It is soluble in water, ethanol, and methanol, and is stable at room temperature.

Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione: derivatives have been investigated as novel CDK2 inhibitors. CDK2 (cyclin-dependent kinase 2) is an appealing target for cancer treatment, selectively affecting tumor cells. Researchers designed and synthesized a set of small molecules featuring the pyrazolo [3,4-d]pyrimidine scaffold. These compounds demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities .

Anti-Tubercular Agents

In a different context, researchers have explored novel derivatives containing the pyrazolo [3,4-d]pyrimidine scaffold for their anti-tubercular activity. While this specific compound was not mentioned, it highlights the potential of related structures in combating tuberculosis. Further studies could investigate its efficacy against Mycobacterium tuberculosis .

Anticancer Activity

The synthesis of heterocyclic derivatives containing the pyrazolo [3,4-d]pyrimidine linkage has also been explored. These compounds were tested for in-vitro anticancer activity against various cancer cell lines. While the specific compound was not studied in this context, it underscores the broader potential of this scaffold in cancer research .

Enzymatic Inhibition

Some derivatives of 5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione have demonstrated enzymatic inhibitory activity against CDK2/cyclin A2. Compounds 14, 13, and 15 showed significant inhibitory activity, outperforming sorafenib. Compound 14, in particular, displayed dual activity against cancer cell lines and CDK2, making it a promising candidate for further investigation .

Cell Cycle Alteration and Apoptosis Induction

Compound 14, with potent activity against cancer cell lines, induced alterations in cell cycle progression and apoptosis within HCT cells. Understanding these mechanisms could provide insights into targeted cancer therapies .

Thioglycoside Derivatives

In addition to the pyrazolo [3,4-d]pyrimidine scaffold, thioglycoside derivatives were also designed. Investigating their biological properties and potential applications could yield valuable information .

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Related compounds have been shown to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Compounds with similar structures have been shown to affect the cdk2/cyclin a2 pathway, which plays a crucial role in cell cycle regulation .

Result of Action

Related compounds have shown cytotoxic activities against various cell lines .

Propriétés

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOACKBYPVACH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326450 |

Source

|

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

23956-12-9 |

Source

|

| Record name | 23956-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)